2-Methylhept-5-en-3-ol
Description
2-Methylhept-5-en-3-ol is a branched unsaturated alcohol with a seven-carbon chain (heptenol), featuring a hydroxyl group at position 3, a methyl substituent at position 2, and a double bond between carbons 5 and 6. Its molecular formula is C₈H₁₆O, with a calculated molecular weight of 128.21 g/mol. The compound’s stereochemistry and functional group arrangement influence its physical properties and reactivity. For example, the (S,E)-isomer (169) has been synthesized and characterized via GC-MS, showing a base peak at m/z 69, indicative of allylic fragmentation . NMR data (e.g., δ 1.65 ppm for methyl groups and δ 5.11 ppm for the alkene proton) further confirm its structure .
Properties
CAS No. |
66248-77-9 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2-methylhept-5-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h4-5,7-9H,6H2,1-3H3 |
InChI Key |
ZHKKLTLFJZBBMM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylhept-5-en-3-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 2-methylhept-5-en-1-ene. This reaction typically uses borane (BH3) or a borane complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 2-methylhept-5-en-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Methylhept-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: 2-Methylhept-5-en-3-one
Reduction: 2-Methylheptane
Substitution: 2-Methylhept-5-en-3-chloride
Scientific Research Applications
2-Methylhept-5-en-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methylhept-5-en-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and molecular differences between 2-methylhept-5-en-3-ol and analogous compounds:
Key Observations:
- Chain Length: this compound has a longer carbon chain (C8) compared to hexenol derivatives (C7), leading to higher boiling points and altered solubility profiles.
- Triple Bond Reactivity: 2-Methyl-5-hexen-3-yn-2-ol’s alkyne group increases electrophilicity, making it more reactive in addition reactions compared to alkenols .
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